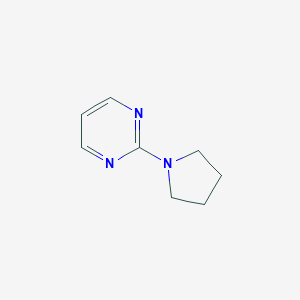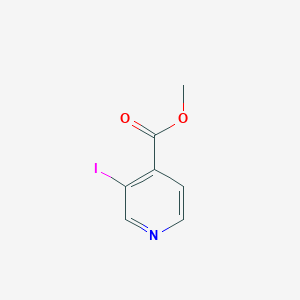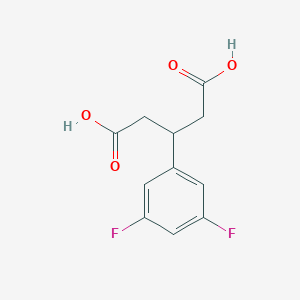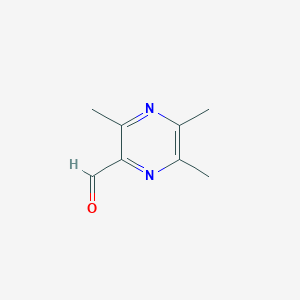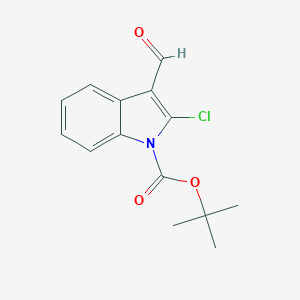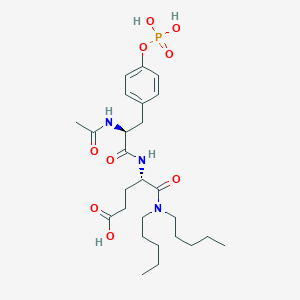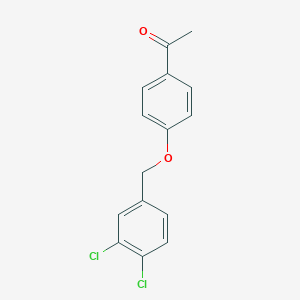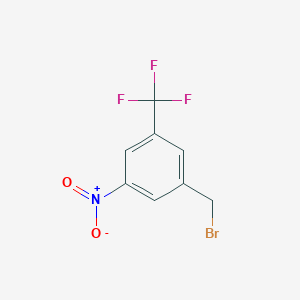
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, such as 1-Bromo-3,5-bis(trifluoromethyl)benzene, involves the selective preparation by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This method allows for the production of synthetically useful reactions through various organometallic intermediates (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of bromo- and bromomethyl-substituted benzenes, including compounds closely related to 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, has been characterized by X-ray crystallography. These analyses reveal various interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play significant roles in determining the compound's crystal packing and structural properties (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
Reactions involving bromomethyl- and nitro-substituted compounds demonstrate a wide range of chemical reactivities. For example, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine from commercially available precursors illustrates the compound's versatility in forming new bonds and structures (Ciber et al., 2023). Additionally, the conversion of these compounds into various organometallic and organic derivatives showcases their broad applicability in synthetic chemistry.
Aplicaciones Científicas De Investigación
Organometallic Synthesis : It serves as a versatile starting material for organometallic synthesis, particularly in reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).
X-Ray Structure Determinations : This compound contributes to the understanding of C–H···Br, C–Br···Br, and C–Br···π interactions in benzene derivatives, aiding in crystallography and molecular structure analysis (Jones, Kuś & Dix, 2012).
Electrochemical Studies : It is used in electrochemical studies, particularly in understanding the electron-transfer properties of metal complexes and ligands, and their potential applications in electrochemical technologies (Kamiloğlu et al., 2018).
Synthesis of Novel Organic Compounds : It plays a role in the synthesis of new organic compounds like Ethynylferrocene compounds and derivatives of nitroethenes, contributing to the development of new materials and chemicals with specific properties (Fink et al., 1997), (Chachkov et al., 2008).
Fuel Cell Technology : It is also involved in the fabrication of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells, indicating its utility in energy-related applications (Yang et al., 2018).
Luminescent Materials : The synthesis and investigation of luminescent properties of various derivatives indicate potential applications in optoelectronics and sensing technologies (Behnisch & Hanack, 2001).
Safety And Hazards
Propiedades
IUPAC Name |
1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-5-1-6(8(10,11)12)3-7(2-5)13(14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIQSFGFVNXGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595208 | |
| Record name | 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
CAS RN |
180146-67-2 | |
| Record name | 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

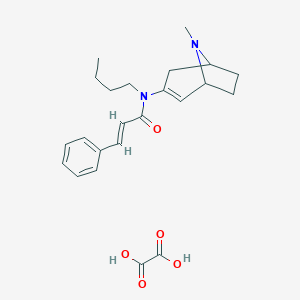
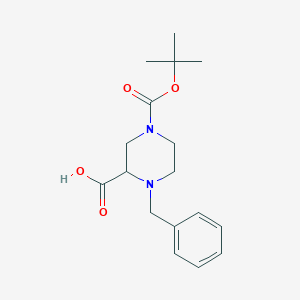
![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
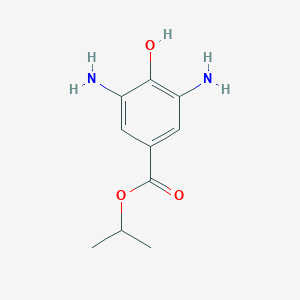
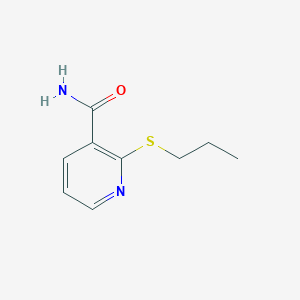
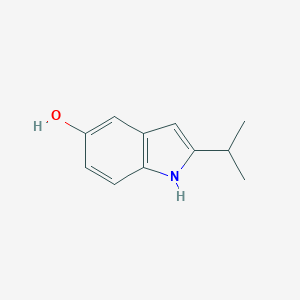
![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)
